
ロジノシン
概要
説明
科学的研究の応用
Synthesis of Lodenosine
Lodenosine can be synthesized through various industrial processes that focus on deoxygenation and fluorination methods. Two notable synthetic approaches involve using either a purine riboside or a purine 3'-deoxyriboside as starting materials. These methods have been evaluated for their reaction yields, economic viability, safety, and environmental impact .
Pharmacological Properties
Lodenosine is classified as a nucleoside reverse transcriptase inhibitor (NRTI), which means it interferes with the replication of viral RNA by inhibiting the reverse transcriptase enzyme. This mechanism makes it a candidate for treating HIV/AIDS. However, its use has been limited due to significant mitochondrial toxicity observed in preclinical studies, leading to adverse effects such as cardiac-related deaths in animal models .
HIV Treatment
Lodenosine was considered a potential salvage therapy for patients with HIV/AIDS who had failed other treatments. In early clinical trials, it exhibited antiviral activity; however, these trials were halted due to serious adverse events related to mitochondrial toxicity . The compound's ability to suppress viral load was documented in some studies, but the risks associated with its use led to its discontinuation in clinical settings.
Comparison with Other NRTIs
A comparative analysis of Lodenosine with other NRTIs revealed that while it had similar antiviral efficacy, the safety profile was considerably poorer. For instance, other NRTIs like tenofovir and emtricitabine have shown more favorable safety profiles and are now preferred options in antiretroviral therapy regimens .
Safety Concerns and Toxicity
The most critical concern regarding Lodenosine is its mitochondrial toxicity. Studies have indicated that this toxicity can lead to severe side effects, including lactic acidosis and myopathy . The mechanism behind this toxicity appears to be related to the inhibition of mitochondrial DNA polymerase gamma (pol γ), which is essential for mitochondrial DNA replication and repair .
Summary of Research Findings
Aspect | Details |
---|---|
Chemical Structure | 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl) adenine |
Synthesis Methods | Deoxygenation and fluorination via purine ribosides or deoxyribosides |
Primary Application | Antiviral treatment for HIV/AIDS |
Mechanism of Action | Inhibition of reverse transcriptase |
Safety Issues | Mitochondrial toxicity leading to serious adverse events |
Current Status | Discontinued in clinical trials due to safety concerns |
作用機序
ロデノシンは、HIVの逆転写酵素を阻害することで効果を発揮します。 この酵素は、ウイルスの複製に不可欠です。 ウイルスDNAに組み込まれることで、ロデノシンはDNA鎖の伸長を終了させ、ウイルスの複製を防ぎます . 含まれる分子標的には、逆転写酵素とウイルスDNAがあります。
類似の化合物との比較
ロデノシンは、以下のような他のヌクレオシドアナログと類似しています。
ジダノシン(2',3'-ジデオキシアデノシン): ロデノシンの親化合物であり、抗HIV剤として使用されています。
ジドブジン(AZT): HIV治療に使用される別のヌクレオシドアナログ。
ラミブジン(3TC): 同様の作用機序を持つヌクレオシドアナログ。
生化学分析
Biochemical Properties
Lodenosine is a nucleoside analogue, which means it can interact with enzymes and proteins involved in nucleic acid metabolism . It was designed to inhibit the enzyme reverse transcriptase (RT), which is crucial for the replication of HIV
Cellular Effects
Lodenosine’s primary cellular effect is the inhibition of the RT enzyme, thereby preventing the replication of HIV within the cell This could potentially influence cell signaling pathways and gene expression related to viral replication
Molecular Mechanism
Lodenosine exerts its effects at the molecular level primarily through the inhibition of the RT enzyme This inhibition prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV
Metabolic Pathways
Lodenosine is likely to be involved in nucleoside metabolism pathways due to its structural similarity to natural nucleosides
準備方法
ロデノシンの合成は、2',3'-ジデオキシアデノシンのフッ素化を伴います。このプロセスには、通常、以下の手順が含まれます。
出発物質: 2',3'-ジデオキシアデノシン。
フッ素化: 2'位にフッ素原子を導入します。
ロデノシンは中止された状態であるため、その工業的生産方法はあまり文書化されていません。 合成経路は、収率と純度の最適化を施した上で、より大規模なスケールで同様の手順を踏むものと考えられます。
化学反応の分析
ロデノシンは、いくつかのタイプの化学反応を起こします。
酸化: ロデノシンは酸化されてさまざまな代謝産物を生成する可能性があります。
還元: 還元反応は、ヌクレオシドアナログ構造を変える可能性があります。
置換: ロデノシン中のフッ素原子は、特定の条件下で置換される可能性があります。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、通常、修飾されたヌクレオシドアナログです .
類似化合物との比較
Lodenosine is similar to other nucleoside analogs such as:
Didanosine (2′,3′-dideoxyadenosine): The parent compound of lodenosine, used as an anti-HIV agent.
Zidovudine (AZT): Another nucleoside analog used in HIV treatment.
Lamivudine (3TC): A nucleoside analog with a similar mechanism of action.
Lodenosine is unique due to its fluorine substitution, which provides greater chemical and enzymatic stability compared to its parent compound .
特性
IUPAC Name |
[5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEMFSMODRNJHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869523 | |
Record name | 9-(2,3-Dideoxy-2-fluoropentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110143-10-7 | |
Record name | .beta.-Fluoro-ddA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。